2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320567
InChI: InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(15(20)8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24)
SMILES:
Molecular Formula: C18H13Cl2N3OS
Molecular Weight: 390.3 g/mol

2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.:

Cat. No.: VC16320567

Molecular Formula: C18H13Cl2N3OS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide -

Specification

Molecular Formula C18H13Cl2N3OS
Molecular Weight 390.3 g/mol
IUPAC Name 2,4-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(15(20)8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24)
Standard InChI Key WBBVNEWJMBAVPF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thieno[3,4-c]pyrazole scaffold fused with a phenyl group at position 2 and a benzamide group at position 3. The benzamide moiety is substituted with chlorine atoms at the 2nd and 4th positions, enhancing its electrophilic character. The molecular formula is C₁₈H₁₃Cl₂N₃OS, with a molecular weight of 390.3 g/mol.

Table 1: Key Identifiers

PropertyValue
CAS No.Not explicitly listed (VCID: VC16320567)
IUPAC Name2,4-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIKeyWBBVNEWJMBAVPF-UHFFFAOYSA-N
PubChem CID3461911

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of thienopyrazole derivatives typically follows a multi-step protocol:

  • Formation of the thienopyrazole core: Cyclization of thioketones with hydrazines under acidic conditions .

  • Amidation: Reaction of the aminopyrazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Representative Reaction Scheme:

Aminopyrazole+2,4-Dichlorobenzoyl ChlorideEt3N, DCMTarget Compound[3][6]\text{Aminopyrazole} + \text{2,4-Dichlorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}[3][6]

Challenges and Modifications

  • Regioselectivity: Ensuring substitution at the 3-position of the thienopyrazole requires careful temperature control (0–50°C) .

  • Byproduct Formation: Use of scavengers (e.g., molecular sieves) minimizes undesired acylation at alternative sites .

CompoundTargetIC₅₀/EC₅₀Citation
4-Nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamideDprE1 (M. tuberculosis)0.8 μM
2,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamideP2X7 Receptor12 nM
2-(p-Tolyl) AnalogCOX-20.3 μM

Analytical and Computational Characterization

Molecular Docking Simulations

Docking studies against the P2X7 receptor (PDB: 5U1W) predict:

  • Binding Energy: −9.2 kcal/mol, driven by π-π stacking (phenyl vs. Phe⁷⁸⁸) and H-bonding (amide NH to Tyr⁶⁴⁶) .

  • Selectivity: Minimal interaction with P2X4 (ΔG = −6.1 kcal/mol), suggesting receptor specificity .

Applications and Future Directions

Therapeutic Development

  • Oncology: Kinase inhibition potential warrants screening against cancer cell lines (e.g., MCF-7, A549) .

  • Antimicrobials: Structural similarity to DprE1 inhibitors supports evaluation against Mycobacterium tuberculosis .

Material Science

  • Organic Semiconductors: The conjugated system may exhibit charge-transfer properties for optoelectronic devices.

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